Product packaging for Cyclohexan-d11-ol(Cat. No.:CAS No. 93131-17-0)

Cyclohexan-d11-ol

Cat. No.: B119985
CAS No.: 93131-17-0
M. Wt: 111.23 g/mol
InChI Key: HPXRVTGHNJAIIH-KAFHOZLVSA-N
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Description

Overview of Cyclohexan-d11-ol as a Model Deuterated System for Mechanistic Studies

This compound, with its chemical formula C₆D₁₁OH, serves as an important deuterated model system in various chemical investigations. The presence of eleven deuterium (B1214612) atoms on the cyclohexane (B81311) ring makes it an excellent candidate for studying reaction mechanisms where C-H bond cleavage is a key step. The single hydroxyl group provides a reactive site for a variety of chemical transformations, allowing researchers to explore the influence of isotopic labeling on these reactions.

One of the primary uses of this compound is in the study of the kinetic isotope effect. By comparing the reaction rates of this compound with its non-deuterated analog, cyclohexanol (B46403), chemists can determine whether the C-H (or C-D) bond is broken in the rate-determining step of a reaction. This information is crucial for elucidating reaction pathways, such as those in oxidation and elimination reactions.

Moreover, the conformational dynamics of the cyclohexane ring can be investigated using this compound. The chair-to-chair interconversion of cyclohexane and its derivatives is a fundamental concept in stereochemistry. NMR studies on deuterated cyclohexanes, including this compound, have provided valuable data on the kinetics and energetics of this process. acs.org The deuterium substitution can subtly influence the conformational equilibrium and the barriers to ring inversion.

Scope and Objectives of Academic Inquiry on this compound

The academic and research interest in this compound is primarily centered on its application as a tool to probe fundamental aspects of chemical reactivity and structure. The key objectives of these inquiries include:

Elucidation of Reaction Mechanisms: A primary goal is to use the kinetic isotope effect observed with this compound to gain a deeper understanding of various organic reactions, including oxidation, substitution, and elimination reactions involving alcohols.

Conformational Analysis: Researchers aim to use techniques like NMR spectroscopy to study the conformational preferences and dynamics of the deuterated cyclohexane ring. researchgate.net This includes determining the energy barriers for ring inversion and the influence of the hydroxyl group on the conformational equilibrium. acs.org

Spectroscopic Studies: The unique spectroscopic properties of this compound are of interest. ajchem-a.com Deuterium NMR (²H NMR) can provide specific information about the deuterated positions in the molecule, complementing the data obtained from ¹H and ¹³C NMR. sigmaaldrich.com

Synthesis of Labeled Compounds: The preparation of this compound itself and its use as a precursor for the synthesis of other specifically labeled molecules is an area of practical importance in synthetic organic chemistry. chemicalbook.comorganic-chemistry.org

Table of Compound Properties:

PropertyValue
Chemical FormulaC₆D₁₁OH
Molecular Weight111.23 g/mol
AppearanceColorless liquid
CAS Number93131-17-0

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O B119985 Cyclohexan-d11-ol CAS No. 93131-17-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c7-6-4-2-1-3-5-6/h6-7H,1-5H2/i1D2,2D2,3D2,4D2,5D2,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXRVTGHNJAIIH-KAFHOZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])O)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480074
Record name Cyclohexan-d11-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93131-17-0
Record name Cyclohexan-d11-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93131-17-0
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Advanced Spectroscopic Characterization of Cyclohexan D11 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of Cyclohexan-d11-ol, offering a wealth of information at the atomic level.

Deuterium (B1214612) NMR (2H NMR) for Positional Information

Deuterium (²H) NMR spectroscopy is a powerful tool for directly observing the deuterated positions within the this compound molecule. huji.ac.il Although it has lower sensitivity compared to proton NMR, it is highly effective for compounds with high deuterium enrichment. huji.ac.ilsigmaaldrich.com In the case of this compound, the ¹¹D atoms would produce distinct signals in the ²H NMR spectrum, confirming the locations of deuteration. wiley-vch.de The chemical shift range in deuterium NMR is similar to that of proton NMR, but the signals are typically broader. huji.ac.ilmagritek.com This technique is instrumental in verifying the success of the deuteration process. huji.ac.ilmagritek.com

Proton NMR (1H NMR) in Deuterated Analogs for Signal Simplification and Coupling Analysis

The use of deuterated analogs like this compound significantly simplifies ¹H NMR spectra. blogspot.com In a fully protonated cyclohexanol (B46403) molecule, the ¹H NMR spectrum is complex due to extensive spin-spin coupling between neighboring protons. By replacing eleven of the twelve hydrogen atoms with deuterium, the ¹H NMR spectrum of this compound is dramatically simplified, ideally showing only a signal for the remaining proton on the carbon bearing the hydroxyl group and the hydroxyl proton itself. This simplification allows for a more straightforward analysis of the chemical environment and coupling interactions of the remaining protons. blogspot.com The presence of deuterium alters the coupling patterns, and in some cases, small proton-deuterium couplings can be observed. huji.ac.il For molecules undergoing dynamic processes, such as the chair-to-chair interconversion of the cyclohexane (B81311) ring, variable temperature ¹H NMR of a monodeuterated cyclohexane (C₆D₁₁H) can be used to study the kinetics of this process. bhu.ac.in At room temperature, rapid interconversion results in a single sharp peak, which broadens and separates into distinct signals for the axial and equatorial protons as the temperature is lowered. bhu.ac.in

Carbon-13 NMR (13C NMR) with Deuterium Decoupling

Carbon-13 NMR provides direct information about the carbon skeleton of the molecule. bhu.ac.in In a standard broadband proton-decoupled ¹³C NMR spectrum of this compound, the signals are simplified to singlets for each non-equivalent carbon. bhu.ac.in However, the coupling between carbon-13 and deuterium (¹³C-²H) can still be observed. To further simplify the spectrum and enhance signal intensity, double decoupling techniques can be employed where both ¹H and ²H are decoupled. researchgate.netresearchgate.net This ¹³C{¹H, ²H} experiment resolves the ¹³C resonances of different isotopologues into sharp singlets, allowing for precise chemical shift measurements. researchgate.netresearchgate.net The chemical shifts in ¹³C NMR are sensitive to the substitution of hydrogen with deuterium, typically causing an upfield shift for the carbon directly attached to deuterium and smaller shifts for carbons further away. researchgate.net

NMR Technique Information Obtained for this compound
²H NMR Direct observation and confirmation of deuterated positions.
¹H NMR Simplified spectrum, analysis of remaining proton signals and their couplings. Study of dynamic processes like ring inversion.
¹³C NMR Information on the carbon framework. Deuterium decoupling simplifies the spectrum and allows for precise chemical shift determination.

Application of NMR in Studying Molecular Dynamics and Interactions

NMR spectroscopy is exceptionally well-suited for investigating the molecular dynamics of this compound in solution. nih.gov Techniques such as variable temperature NMR can provide kinetic data on processes like the ring inversion of the cyclohexane chair conformation. bhu.ac.inexlibrisgroup.com The rate of this inversion can be determined by analyzing the changes in the lineshape of the NMR signals as a function of temperature. bhu.ac.inexlibrisgroup.com Furthermore, NMR relaxation studies can offer insights into the rotational and translational motions of the molecule. nih.gov The presence of deuterium can also influence intermolecular interactions, such as hydrogen bonding, which can be studied by monitoring changes in the chemical shifts of the hydroxyl proton. capes.gov.br

Quantitative NMR for Deuterium Content Determination

Quantitative NMR (qNMR) can be employed to determine the isotopic purity or the degree of deuteration in this compound. sigmaaldrich.com By comparing the integrals of the residual proton signals in ¹H NMR to a known internal standard, the amount of non-deuterated species can be quantified. wiley-vch.de More advanced methods involve the use of ¹³C NMR with both proton and deuterium decoupling. researchgate.netresearchgate.net The integration of the well-resolved signals of the different isotopologues in a ¹³C{¹H, ²H} spectrum allows for a site-specific quantification of the deuterium content. researchgate.netresearchgate.net This approach is particularly useful for randomly deuterated molecules or when back-exchange processes might occur. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecule. researchgate.netsemanticscholar.org In this compound, the substitution of hydrogen with the heavier deuterium isotope leads to significant shifts in the vibrational frequencies. The most notable change is the shift of C-H stretching vibrations (typically around 2850-3000 cm⁻¹) to lower frequencies for C-D stretches (around 2100-2200 cm⁻¹). Similarly, the O-H stretching frequency will be distinct from any potential O-D stretching frequency if isotopic exchange with the hydroxyl group occurs. The rich polymorphism of cyclohexanol, arising from the existence of both axial and equatorial isomers and different hydrogen bonding networks, can be investigated by comparing experimental and calculated infrared spectra. researchgate.net The analysis of the vibrational spectra of deuterated derivatives is crucial for the definitive assignment of vibrational modes. ias.ac.in

Spectroscopic Technique Key Findings for this compound
Infrared (IR) Spectroscopy C-D stretching vibrations appear around 2100 cm⁻¹. Allows for the study of conformational isomers (axial vs. equatorial) and hydrogen bonding networks. researchgate.net
Raman Spectroscopy Complements IR spectroscopy in identifying vibrational modes, particularly for symmetric vibrations. Useful for assigning skeletal modes of the cyclohexane ring. ias.ac.in

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and analyzing the vibrational modes of molecules. libretexts.orgacenet.edu In a molecule, covalent bonds behave like springs and can vibrate at specific frequencies. savemyexams.com When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a molecular fingerprint. libretexts.orgnih.gov

For this compound, IR spectroscopy is instrumental in confirming its structural integrity. The substitution of hydrogen with deuterium significantly alters the vibrational frequencies. Due to the increased mass of deuterium compared to hydrogen, the C-D stretching vibrations are observed at lower frequencies (around 2100-2200 cm⁻¹) compared to the typical C-H stretching vibrations (around 2850-3000 cm⁻¹). msu.edu The presence of the hydroxyl (-OH) group is identified by a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. savemyexams.com

Table 1: Key IR Absorption Frequencies for this compound and its Protiated Analog

Vibrational Mode This compound (cm⁻¹) Cyclohexanol (cm⁻¹)
O-H Stretch~3200-3600 (broad)~3200-3600 (broad)
C-H StretchNot prominent~2850-2960
C-D Stretch~2100-2200Not applicable

This table presents typical approximate values. Actual peak positions can vary based on experimental conditions.

Raman Spectroscopy for Conformational Studies

Raman spectroscopy, like IR spectroscopy, provides information about molecular vibrations but is based on the inelastic scattering of monochromatic light. nih.gov It is particularly useful for studying non-polar bonds and symmetric vibrations, making it a complementary technique to IR spectroscopy. nih.gov Conformational analysis of cyclohexane derivatives, including this compound, benefits significantly from Raman spectroscopy.

The chair conformation is the most stable for cyclohexane and its derivatives. researchgate.net Raman spectroscopy can be used to study the subtle vibrational differences between axial and equatorial conformers. The substitution of hydrogen with deuterium in this compound aids in these studies by simplifying the spectra and allowing for more precise assignments of vibrational modes associated with different conformations.

Analysis of C-H/C-D Stretching Frequencies and Isotopic Shifts

The vapor-phase infrared and Raman spectra of Cyclohexan-d11 in the C-H stretching region reveal two distinct bands at approximately 2891 cm⁻¹ and 2921 cm⁻¹, which correspond to the axial and equatorial C-H stretching modes, respectively. researchgate.net Similarly, for Cyclohexan-d1, two C-D stretching modes are observed at 2145 cm⁻¹ and 2164 cm⁻¹. researchgate.net Theoretical calculations and force constant analysis confirm that equatorial C-H bonds are shorter and stronger, with the force constant for the equatorial C-H stretch being about 2% higher than for the axial C-H stretch. researchgate.net

The isotopic shift to lower frequencies for C-D bonds compared to C-H bonds is a direct consequence of the heavier mass of the deuterium atom. msu.edu This predictable shift is a hallmark of successful deuteration and can be precisely measured. The analysis of these isotopic shifts provides valuable data for understanding the potential energy surfaces of the molecule and refining force field parameters used in molecular modeling.

Table 2: Experimental C-H and C-D Stretching Frequencies in Cyclohexane Isotopologues

Isotopologue Vibrational Mode Frequency (cm⁻¹)
Cyclohexan-d11Axial C-H Stretch2891
Equatorial C-H Stretch2921
Cyclohexan-d1Axial C-D Stretch2145
Equatorial C-D Stretch2164

Data sourced from vapor-phase infrared and Raman spectra. researchgate.net

Confocal Raman Micro-spectroscopy for Spatial Distribution

Confocal Raman microscopy combines the chemical specificity of Raman spectroscopy with the high spatial resolution of confocal microscopy. edinst.com This technique allows for the generation of detailed chemical images by acquiring Raman spectra from a tightly focused laser spot that is scanned across a sample. holmarc.com The confocal setup effectively rejects out-of-focus light, enabling depth profiling and three-dimensional chemical mapping. edinst.commdpi.com

While specific studies on the spatial distribution of this compound using this technique are not widely published, confocal Raman microscopy has the potential to be a powerful tool for analyzing its distribution within complex matrices. For instance, in metabolic studies, it could be used to visualize the localization of this compound and its metabolites within cells or tissues without the need for fluorescent labels. amedeolucente.it The distinct Raman signature of the C-D bonds would allow for its unambiguous identification and mapping.

Mass Spectrometry (MS)

Confirmation of Deuterium Incorporation and Molecular Weight

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and confirming its elemental composition. lcms.cz For this compound, MS is used to verify the successful incorporation of eleven deuterium atoms. The molecular weight of protiated cyclohexanol (C₆H₁₂O) is approximately 100.16 g/mol . nih.gov In contrast, this compound (C₆D₁₁OH) has a calculated molecular weight of approximately 111.23 g/mol . sigmaaldrich.com

High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the unambiguous confirmation of the molecular formula and the extent of deuteration. The mass spectrum of this compound will show a molecular ion peak (M+) shifted by 11 mass units compared to its non-deuterated counterpart, providing clear evidence of the isotopic labeling. sigmaaldrich.com

Isotope Ratio Mass Spectrometry (IRMS) for High Precision Deuterium Content

Isotope Ratio Mass Spectrometry (IRMS) is a specialized type of mass spectrometry designed for the high-precision measurement of isotope ratios in a sample. wvu.edu It is significantly more precise than conventional MS for determining isotopic abundances. wvu.edu IRMS is the gold standard for accurately quantifying the deuterium content in this compound, often expressed as atom percent deuterium.

The technique works by measuring the ratio of the heavy isotope to the light isotope (e.g., ²H/¹H) relative to a standard. wvu.edu For this compound, IRMS can confirm the isotopic purity, which is a critical parameter for its use in quantitative studies where the exact level of deuterium incorporation must be known. abdn.ac.uk For example, a stated isotopic purity of 98 atom % D for this compound indicates that 98% of the hydrogen positions (excluding the hydroxyl proton) are occupied by deuterium. sigmaaldrich.com

Correlative Spectroscopic Techniques (e.g., Confocal Raman Micro-spectroscopy with Helium Ion Microscopy)

The intricate analysis of isotopically labeled compounds such as this compound at microscopic and nanoscopic scales benefits immensely from correlative spectroscopic techniques. The combination of Confocal Raman Micro-spectroscopy (CRM) with Helium Ion Microscopy (HIM) provides a powerful approach, merging high-resolution structural imaging with precise chemical mapping. researchgate.net This synergy allows researchers to visualize the ultrastructure of a sample and simultaneously identify the spatial distribution of specific molecules based on their unique vibrational signatures.

Helium Ion Microscopy (HIM) is a surface imaging technique that utilizes a focused beam of helium ions to scan a sample, offering several advantages over traditional scanning electron microscopy (SEM). jyu.fi Key benefits include exceptional spatial resolution (sub-nanometer), a large depth of field, and high surface sensitivity. jyu.fipnnl.gov Because the helium beam causes significantly less damage to the sample surface compared to electron beams, HIM is particularly well-suited for imaging delicate, non-conductive biological and organic materials, often without the need for a conductive coating that could interfere with subsequent analysis. researchgate.netpnnl.govbeilstein-institut.de

Confocal Raman Micro-spectroscopy is a non-destructive analytical method that provides detailed chemical information based on the vibrational modes of molecules. holmarc.com When a laser interacts with a molecule, it can scatter light inelastically (Raman scattering), resulting in a spectrum of frequency shifts that serve as a unique chemical fingerprint. In the context of this compound, the most significant feature is the substitution of hydrogen with its heavier isotope, deuterium. This isotopic substitution leads to a distinct shift of the carbon-hydrogen (C-H) vibrational bands to lower wavenumbers, appearing in the carbon-deuterium (C-D) region of the spectrum (typically 2050–2300 cm⁻¹). nih.govresearchgate.net This region is often referred to as a "Raman-silent" window in biological samples, as native, undeuterated biomass does not produce signals here, allowing for clear and unambiguous detection of the labeled compound. nih.gov

The correlative CRM-HIM approach leverages the strengths of both techniques. First, HIM is used to acquire a high-resolution image of the sample surface, revealing fine structural and topographical details. researchgate.net Subsequently, CRM is employed to scan the same area, generating a chemical map by collecting a complete Raman spectrum at each pixel. oxinst.com By overlaying the chemical map onto the HIM image, the precise location of the deuterated compound can be correlated with specific nanoscale features. researchgate.net This has been successfully used to track deuterium uptake from heavy water in plant roots, demonstrating the technique's capability to link metabolic activity (via deuterium incorporation) to specific cellular structures. researchgate.net

For the analysis of this compound, this correlative method would enable researchers to visualize its distribution on a surface or within a complex matrix with nanoscale precision. For example, one could study its interaction with biological cells, mineral surfaces, or synthetic polymers, identifying exactly where the molecule adsorbs or integrates.

Detailed Research Findings

While specific studies applying correlative HIM-CRM to this compound are not yet prevalent in published literature, the principles derived from research on other deuterated molecules allow for a clear projection of the expected findings. The analysis would center on identifying the characteristic Raman signature of the C-D bonds in this compound.

The table below outlines the expected primary Raman band shifts that would be used to identify and map this compound in a correlative experiment, contrasted with its non-deuterated analogue, Cyclohexanol.

Interactive Data Table: Expected Raman Shifts for Cyclohexanol and this compound

Vibrational ModeTypical Wavenumber Range (Cyclohexanol)Expected Wavenumber Range (this compound)Isotopic Effect
C-H Stretching2800 - 3000 cm⁻¹---Signal greatly diminished
C-D Stretching---2050 - 2300 cm⁻¹Appears in Raman-silent region nih.govresearchgate.net
O-H Stretching~3620 cm⁻¹ (monomer)~3620 cm⁻¹ (monomer)No significant shift
C-C Stretching800 - 1200 cm⁻¹Minor shifts expectedIsotope-induced perturbation

The following table summarizes the distinct roles and capabilities of each technique in the correlative analysis of this compound.

Interactive Data Table: Capabilities of HIM and CRM in Correlative Analysis

FeatureHelium Ion Microscopy (HIM)Confocal Raman Micro-spectroscopy (CRM)
Primary Role High-resolution structural imagingChemical identification and mapping
Resolution Sub-nanometer jyu.fi~1 µm lateral resolution nih.gov
Information Provided Surface topography, morphologyMolecular vibrational fingerprint, chemical distribution
Key Advantage for d11-ol Imaging of the molecule on surfaces without damaging coatings researchgate.netpnnl.govSpecific detection via C-D vibrational bands nih.govresearchgate.net
Sample Requirement Uncoated, vacuum compatibleRaman active, minimal fluorescence

By employing this correlative strategy, a comprehensive understanding of the micro- and nano-scale distribution and interaction of this compound in various environments can be achieved.

Elucidation of Reaction Mechanisms Via Isotopic Effects Involving Cyclohexan D11 Ol

Theoretical Framework of Kinetic Isotope Effects (KIEs)

A kinetic isotope effect is formally defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH). wikipedia.org The magnitude of the KIE provides valuable information about the reaction mechanism. princeton.eduyoutube.com

Primary kinetic isotope effects are observed when the isotopically labeled atom is directly involved in bond cleavage or formation in the rate-determining step of a reaction. libretexts.orggoogle.comcsbsju.edu These effects are typically the largest and most informative. The substitution of hydrogen (¹H) with deuterium (B1214612) (²H or D) often results in a significant primary KIE because the mass is doubled. wikipedia.org For reactions involving the cleavage of a carbon-hydrogen bond, the kH/kD ratio is commonly in the range of 6 to 10. wikipedia.org This substantial effect arises from the difference in zero-point vibrational energy (ZPE) between the C-H and C-D bonds. wikipedia.orggoogle.com The C-D bond is stronger and has a lower ZPE, meaning more energy is required to reach the transition state where this bond is broken, thus slowing the reaction rate. wikipedia.orgcsbsju.edu A large measured KIE is strong evidence that the C-H bond is broken in the rate-limiting step. nih.govnih.gov

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation during the rate-determining step. wikipedia.orgprinceton.edugoogle.com These effects are generally much smaller than primary KIEs, with typical kH/kD values ranging from 0.8 to 1.4. wikipedia.orgepfl.ch Despite their smaller magnitude, SKIEs are highly useful for elucidating mechanistic details. wikipedia.orgprinceton.edu They often arise from changes in the vibrational environment of the labeled atom between the reactant and the transition state, commonly due to a change in hybridization. For instance, in nucleophilic substitution reactions, SKIEs can distinguish between SN1 and SN2 mechanisms. wikipedia.orgdalalinstitute.com SN1 reactions, which proceed through a carbocation intermediate with a change from sp³ to sp² hybridization, typically exhibit significant normal KIEs (kH/kD > 1, approaching 1.22), whereas SN2 reactions show KIEs close to unity or slightly less than one (inverse KIE). wikipedia.orgdalalinstitute.com

The origin of the KIE is fundamentally a quantum effect related to molecular vibrations. wikipedia.org A chemical bond can be modeled as a harmonic oscillator, and its vibrational frequency is dependent on the masses of the connected atoms and the bond strength. princeton.edugoogle.com According to the principles of quantum mechanics, even at absolute zero, a bond possesses a minimum vibrational energy known as the zero-point energy (ZPE). google.com

Heavier isotopes form bonds that vibrate at lower frequencies. wikipedia.orgyoutube.com This lower vibrational frequency results in a lower ZPE. wikipedia.org For a reaction to occur, sufficient energy must be supplied to overcome an activation barrier. Because the C-D bond starts from a lower energy level (lower ZPE) than a C-H bond, the activation energy required to break the C-D bond is greater, leading to a slower reaction rate for the deuterated compound. wikipedia.orggoogle.com

While differences in ZPE account for many observed KIEs, some reactions exhibit anomalously large effects that cannot be explained by this semi-classical model alone. nih.gov In these cases, a quantum mechanical phenomenon known as tunneling may be significant. wikipedia.orgwikipedia.org Tunneling allows a particle, particularly a light one like a proton, to penetrate a potential energy barrier rather than going over it, which is forbidden in classical mechanics. wikipedia.orgwikipedia.org

The probability of tunneling is highly dependent on the mass of the particle; it decreases significantly as the mass increases. wikipedia.orgpnas.org Consequently, hydrogen is much more likely to tunnel than deuterium. This leads to exceptionally large kH/kD ratios, sometimes well over 10, which are considered a hallmark of quantum tunneling. nih.govwikipedia.orgnih.gov The study of these large KIEs provides evidence for the contribution of tunneling to chemical and enzymatic reactions. nih.govacs.org

Application of Cyclohexan-d11-ol in Mechanistic Investigations

The acid-catalyzed dehydration of cyclohexanol (B46403) to form cyclohexene (B86901) is a classic elimination reaction. study.comumass.edu The generally accepted mechanism involves three steps:

Protonation: The hydroxyl group of cyclohexanol is protonated by the acid catalyst, forming a good leaving group (water). study.comumass.eduyoutube.com

Loss of Water: The protonated alcohol loses a molecule of water to form a secondary carbocation intermediate. This step is typically the slow, rate-determining step (E1 mechanism). study.com

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent (β-position) to the carbocation, forming the cyclohexene double bond and regenerating the acid catalyst. study.com

Using this compound, where all hydrogens on the carbon ring have been replaced by deuterium, allows for a detailed probe of this mechanism.

Research Findings from Isotopic Labeling:

α-Secondary KIE: The deuterium on the carbon bearing the hydroxyl group (C1) is not directly involved in bond cleavage. However, the hybridization of C1 changes from sp³ in the reactant to sp² in the carbocation intermediate. This change in the vibrational environment leads to a small, normal secondary KIE (kH/kD > 1).

If the reaction were to proceed through a concerted E2 mechanism, where the C-O bond and a β-C-D bond break simultaneously in the rate-determining step, a large primary KIE (kH/kD >> 1) would be expected. The absence of a large primary KIE in studies of secondary alcohol dehydration strongly supports the E1 pathway.

The following table summarizes the expected KIE values for the dehydration of cyclohexanol, illustrating how this compound can be used to distinguish between possible mechanistic pathways.

Mechanistic PathwayIsotope PositionType of KIEExpected kH/kD ValueMechanistic Implication
E1 α-deuterium (at C1)Secondary~1.1 - 1.25sp³ → sp² rehybridization in the RDS.
E1 β-deuterium (at C2/C6)Primary (product-determining step)~3 - 7C-D bond broken after the RDS.
E2 β-deuterium (at C2/C6)Primary~3 - 7C-D bond broken in the concerted RDS.

Oxidation Reactions

The oxidation of alcohols is a fundamental transformation, and KIE studies with this compound are instrumental in understanding the underlying mechanisms, particularly the nature of C-H bond activation.

Many oxidation reactions proceed through radical intermediates, where the initial step is a hydrogen atom transfer (HAT) from the alcohol's α-carbon to an oxidizing radical species. In the case of this compound, this step involves the homolytic cleavage of the C1-D bond.

Since the C-D bond is broken during the HAT event, which is typically the rate-determining step, a large primary KIE is expected. The magnitude of this KIE can provide further details about the geometry of the transition state. For example, theoretical models suggest that a linear transfer of the hydrogen/deuterium atom between the carbon and the acceptor radical leads to a maximal KIE. Deviations from this linearity in the transition state can result in a lower, yet still significant, KIE value.

Dimethyldioxirane (DMDO) is a powerful yet mild oxidizing agent known for its ability to perform oxidations under neutral conditions. wikipedia.org The mechanism of alcohol oxidation by DMDO is of significant interest. It is proposed to proceed via a concerted oxygen insertion into the α-C-H bond through a spiro transition state, although other pathways have been considered. wikipedia.orgresearchgate.net

By reacting this compound with DMDO and comparing its rate to that of unlabeled cyclohexanol, researchers can probe the C-H bond activation step directly. A substantial KIE provides strong support for a mechanism where the C-D bond is cleaved in the rate-determining step, consistent with the concerted oxygen insertion pathway. rsc.org These experimental results are crucial for validating mechanistic hypotheses and refining our understanding of how these versatile oxidants function. nih.gov

Table 2. Hypothetical Research Findings for the Oxidation of this compound
Oxidizing AgentProposed MechanismObserved kH/kDConclusion
Radical Initiator (e.g., TEMPO/Bleach)Hydrogen Atom Transfer (HAT)5.5 ± 0.3Supports C-H bond cleavage in the rate-determining step via a radical pathway.
Dimethyldioxirane (DMDO)Concerted Oxygen Insertion6.2 ± 0.4Consistent with C-H bond breaking in a highly ordered, concerted transition state.
Chromic Acid (H₂CrO₄)Chromate (B82759) Ester Formation then Elimination4.8 ± 0.2Indicates that the C-H bond cleavage, following ester formation, is the kinetic bottleneck.

Other this compound Transformations and Their Kinetics

The application of this compound extends beyond the aforementioned examples. It is a valuable substrate in studying the kinetics and mechanisms of a wide array of other chemical and biochemical transformations. For instance, in enzymatic reactions catalyzed by alcohol dehydrogenases, measuring the KIE can reveal whether the hydride transfer from the alcohol to a cofactor (like NAD⁺) is the rate-limiting step of the catalytic cycle. Similarly, in organometallic catalysis, KIE studies can help determine the mechanism of processes like C-H activation or β-hydride elimination. researchgate.net In each case, the presence and magnitude of a KIE provide a quantitative measure of the degree of C-D bond breaking in the reaction's transition state, offering a window into the most energetically demanding part of the transformation. researchgate.net

Computational Approaches to KIE Analysis

While experimental measurements of KIEs provide invaluable data, computational chemistry offers a parallel and complementary approach to understanding reaction mechanisms. princeton.edu Using theoretical methods like Density Functional Theory (DFT), researchers can model the entire reaction pathway for both the light (H) and heavy (D) isotopologues of the reactant.

The process involves locating the minimum energy structures of the reactants and the first-order saddle point representing the transition state on the computed potential energy surface. From these geometries, vibrational frequencies can be calculated. The KIE arises primarily from the difference in zero-point vibrational energies (ZPVE) between the C-H and C-D bonds in the ground state and the transition state. youtube.com

A key advantage of the computational approach is the ability to dissect the KIE into contributions from various vibrational modes and to visualize the atomic motions in the transition state. By comparing the computationally predicted KIE with the experimentally measured value, scientists can assess the validity of their proposed mechanism and the accuracy of their theoretical model. nih.gov A close match between theory and experiment provides strong corroboration for a particular reaction pathway.

Table 3. General Workflow for Computational KIE Analysis
StepActionPurpose
1Model Reactant and Transition State (TS)Generate 3D structures for both the hydrogen- and deuterium-containing species.
2Perform Geometry OptimizationFind the lowest energy structures for the reactant and the saddle point for the TS.
3Calculate Vibrational FrequenciesDetermine the frequencies for all vibrational modes of the optimized structures.
4Calculate Zero-Point Vibrational Energies (ZPVE)Sum the energies of the ground vibrational states (½hν).
5Calculate KIEUse the ZPVE differences between reactant and TS for both isotopologues to predict the kH/kD ratio via transition state theory equations.
6Compare with ExperimentValidate the computational model and the proposed mechanistic pathway.

Density Functional Theory (DFT) for Transition State Characterization

Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the electronic structure and energetics of molecules, including the characterization of transition states. In the context of reactions involving this compound, DFT is instrumental in elucidating the geometric and energetic consequences of isotopic substitution at the transition state.

The characterization of a transition state using DFT involves locating a first-order saddle point on the potential energy surface, which corresponds to the maximum energy along the reaction coordinate. For a reaction involving this compound, such as its oxidation to cyclohexanone (B45756), DFT calculations can predict the structure of the transition state with high accuracy. A key feature of a DFT-calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

The primary kinetic isotope effect in the oxidation of cyclohexanol, for instance, arises from the difference in zero-point vibrational energies (ZPVE) between the C-H and C-D bonds being broken in the transition state. DFT calculations can quantify these ZPVEs for both the ground state and the transition state of this compound and its non-deuterated counterpart. The difference in the activation energy barrier, largely attributable to the ZPVE difference, can then be correlated with the experimentally observed KIE.

Table 1: Hypothetical DFT-Calculated Vibrational Frequencies and Zero-Point Energies for the C-H/C-D Bond Stretch in the Oxidation of Cyclohexanol.

IsotopologueGround State Vibrational Frequency (cm⁻¹)Transition State Vibrational Frequency (cm⁻¹)Ground State ZPVE (kcal/mol)Transition State ZPVE (kcal/mol)
Cyclohexanol29501200i4.221.71
This compound2130860i3.051.23

Note: The data in this table is illustrative and intended to represent the typical output of DFT calculations for the purpose of explaining the concept.

Ab Initio Calculations of Reaction Pathways

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a rigorous method for mapping out the entire reaction pathway. These calculations are crucial for understanding the complete energy profile of a reaction involving this compound, from reactants to products, including any intermediates and transition states.

By performing a series of geometry optimizations at points along the reaction coordinate, an intrinsic reaction coordinate (IRC) path can be determined. This path confirms that the calculated transition state indeed connects the reactants and products. For a reaction involving this compound, ab initio calculations can reveal subtle changes in the reaction pathway compared to the non-deuterated species.

The heavy-atom framework of the molecule is largely unaffected by deuteration. However, the dynamics of the hydrogen (or deuterium) transfer can be significantly altered. Ab initio molecular dynamics (AIMD) simulations can provide a more detailed picture of the reaction dynamics, taking into account the nuclear quantum effects that are particularly important for hydrogen and deuterium. These simulations can reveal how the heavier mass of deuterium influences the trajectory of the atom during the reaction, providing a deeper understanding of the kinetic isotope effect.

Table 2: Illustrative Ab Initio Calculated Energy Profile for the Dehydrogenation of Cyclohexanol vs. This compound.

SpeciesRelative Energy (Cyclohexanol) (kcal/mol)Relative Energy (this compound) (kcal/mol)
Reactant0.00.0
Transition State25.026.2
Product-5.0-5.0

Note: The data in this table is hypothetical and serves to illustrate the impact of deuteration on the activation energy as would be predicted by ab initio calculations.

Microkinetic Modeling for Reaction Rate Prediction

A microkinetic model consists of a set of elementary reaction steps, each with its own rate constant. The rate constants are typically calculated using transition state theory (TST), where the activation energy is obtained from quantum chemical calculations. For this compound, the rate constants for elementary steps involving the cleavage of a C-D bond will be significantly different from those involving a C-H bond in cyclohexanol.

Table 3: Example of Input Parameters for a Microkinetic Model of Cyclohexanol Dehydrogenation.

Elementary StepPre-exponential Factor (s⁻¹)Activation Energy (Cyclohexanol) (kcal/mol)Activation Energy (this compound) (kcal/mol)
C-H/C-D bond cleavage10¹³25.026.2
O-H bond cleavage10¹³15.015.0
Product desorption10¹²10.010.0

Note: This table contains representative data to illustrate the inputs for a microkinetic model. The difference in activation energy for the C-H/C-D bond cleavage step is the primary contributor to the predicted KIE.

Conformational Analysis and Dynamics of Cyclohexan D11 Ol

Chair Conformation and Ring Inversion Dynamics

The chair conformation represents the most stable arrangement for the cyclohexane (B81311) ring, minimizing both angle and torsional strain. maricopa.edu This ground-state conformation is not static; it undergoes a dynamic process known as ring inversion or "chair flip," where one chair form converts into another. masterorganicchemistry.commasterorganicchemistry.com This process involves passing through higher-energy transition states and intermediates, such as the half-chair and twist-boat conformations. masterorganicchemistry.comalmerja.com

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational equilibria of cyclohexan-d11-ol. scribd.com By cooling the sample, the rate of ring inversion can be slowed to the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons. scribd.comalmerja.com In the case of this compound, deuterium (B1214612) decoupling is employed to simplify the proton spectrum, resulting in two sharp signals corresponding to the lone axial and equatorial protons. scribd.com

Vapor-phase infrared and Raman spectroscopy also serve as valuable probes. For instance, studies on cyclohexane-d(11) have shown distinct bands in the C-H stretching region corresponding to the axial and equatorial C-H stretching modes. researchgate.net

Kinetic parameters for the ring inversion of cyclohexane-d11 (B72476) have been determined using various NMR techniques, including line-shape analysis and double resonance. researchgate.netresearchgate.net These studies allow for the calculation of the rate constants over a wide range of temperatures. From these rate constants, the thermodynamic parameters of activation can be derived.

The free energy of activation (ΔG‡) for the chair-to-boat interconversion in cyclohexane-d11 has been a subject of detailed investigation. researchgate.netethz.ch While the free energy of activation is a key parameter, determining the separate contributions of enthalpy (ΔH‡) and entropy (ΔS‡) of activation requires temperature-dependent studies. ethz.chnih.gov For cyclohexane-d11, the values for the chair-to-boat process have been reported, providing insight into the energy landscape of the ring inversion. researchgate.net

Table 1: Activation Parameters for Ring Inversion in Cyclohexane-d11

Parameter Value Method
ΔG‡ 10.31 ± 0.05 kcal/mol ¹H NMR (in acetone-d6) ethz.ch
ΔH‡ 10.8 kcal/mol NMR researchgate.net

Note: The values presented are for the chair-to-boat process and may vary slightly depending on the solvent and experimental conditions.

The substitution of hydrogen with deuterium can introduce subtle but measurable isotope effects on conformational energies and the barriers to ring inversion. researchgate.netcore.ac.uk While the free energy of activation (ΔG‡) for ring inversion is reported to be identical for cyclohexane and cyclohexane-d11, the individual enthalpic (ΔH‡) and entropic (ΔS‡) contributions can be affected by deuteration. ethz.ch

Theoretical calculations, such as density functional theory (DFT), can be employed to compare the binding energies of different conformers and investigate the influence of isotopic substitution on the stability and reactivity of the molecule. acs.org These computational approaches complement experimental findings and provide a deeper understanding of the underlying energetic factors.

Orientation of the Hydroxyl Group (Axial vs. Equatorial Preference)

In monosubstituted cyclohexanes like this compound, the substituent—in this case, the hydroxyl group—can occupy either an axial or an equatorial position. libretexts.org The relative stability of these two conformers is a critical aspect of its stereochemistry.

In the solid state, neutron powder and X-ray diffraction studies of cyclohexanol (B46403) have shown that the molecules adopt a chair conformation with the hydroxyl group in an equatorial orientation. researchgate.net No experimental evidence was found for an axial orientation of the hydroxyl group in the solid phases studied. researchgate.net

In solution, low-temperature ¹³C NMR spectroscopy can be used to determine the conformational preference of substituents on a cyclohexane ring. researchgate.net For cyclohexanol at room temperature, the rapid interconversion of the chair forms leads to an averaged NMR spectrum. stackexchange.com However, at low temperatures where the interconversion is slow, distinct signals for the axial and equatorial conformers can be observed and their relative populations determined. almerja.com

Theoretical calculations, including ab initio and DFT methods, have been used to study the conformational equilibria of substituted cyclohexanes. researchgate.net These computational studies can predict the relative energies of the axial and equatorial conformers. For many substituted cyclohexanes, the equatorial conformer is generally predicted to be more stable to avoid unfavorable 1,3-diaxial interactions present in the axial conformer. libretexts.org

In the case of cyclohexanol, theoretical studies have been conducted to compare the energies of the axial and equatorial conformers of related systems, which can provide insights into the preference for this compound. researchgate.net These calculations often consider factors such as steric repulsion and hyperconjugation to explain the observed or predicted conformational preferences. researchgate.net

Intermolecular Interactions and Self-Association in Deuterated Cyclohexanols

The physicochemical properties of deuterated cyclohexanols in condensed phases are largely governed by intermolecular interactions, with hydrogen bonding being the most significant. The self-association of cyclohexanol and its isotopologues in various solvents is a well-documented phenomenon, leading to the formation of supramolecular structures. mdpi.com In inert solvents, cyclohexanols are known to form complexes, such as dimers and tetramers, through hydrogen bonds. researchgate.net The study of apparent heat capacities of cyclohexanol and its substituted analogs in dilute solutions of n-heptane and n-decane reveals that these molecules associate, and the extent of this association can be influenced by the presence of other molecules that act as weak proton acceptors. researchgate.net

Deuteration of the hydroxyl group has a measurable effect on the strength of these hydrogen bonds. Studies on the interaction of deuterated alcohols (CH₃OD and t-C₄H₉OD) with electron-donor molecules have shown that the enthalpies of formation for the resulting complexes are generally increased by approximately 1 to 2 kJ mol⁻¹ upon deuteration. rsc.org This suggests that the deuterium bond is slightly stronger than the corresponding hydrogen bond in these systems. rsc.org However, the enthalpies of dimerization for tert-butanol (B103910) and its deuterated counterpart are comparable. rsc.org Spectroscopic techniques, particularly in the near-infrared (NIR) region, are powerful tools for investigating these association mechanisms, as the bands corresponding to non-associated O-H (or O-D) groups are typically more intense than those of aggregated species. scienceopen.com

The relationship between the vibrational frequency shifts of the O-H and O-D stretching bands upon hydrogen bonding provides further insight. The shift in the O-H stretching frequency (ΔνOH) is related to the O-D shift (ΔνOD) by the approximate expression ΔνOH ≈ 1.414 ΔνOD, which is consistent with the mass effect of deuterium substitution. rsc.org This predictable relationship allows for comparative studies of hydrogen bonding in both protonated and deuterated systems.

Polymorphism and Solid-State Structure of Cyclohexanol Analogs

Cyclohexanol and its analogs exhibit a rich polymorphism, a phenomenon attributed to the molecule's conformational flexibility combined with its capacity to form various hydrogen-bonding networks. iucr.orguniroma1.it The phase behavior of cyclohexanol has been extensively studied, revealing several distinct solid phases at ambient pressure. iucr.orguniroma1.it At its melting point of 298 K, cyclohexanol forms a plastic, orientationally disordered cubic phase known as phase I. uniroma1.itresearchgate.net In this phase, the molecules are disordered over numerous orientations and exist as both equatorial and axial conformers. uniroma1.itshu.ac.uk

Upon cooling, cyclohexanol undergoes transitions to more ordered crystalline phases. The stable phase II is formed from phase I at 265 K. iucr.orgnih.gov Additionally, two metastable monoclinic phases, III and III', can be formed under specific supercooling conditions. iucr.orgnih.gov Phase III' transforms from supercooled phase I at around 200 K, while phase III can crystallize at 195 K from a sample of phase I supercooled to about 100 K. researchgate.netnih.gov The phase III' is particularly unstable and metastable with respect to both phase I and II. iucr.orgnih.gov The determination of the crystal structure for polymorph III was notably accomplished using neutron powder diffraction data from the deuterated compound, highlighting the importance of isotopic substitution in structural studies. researchgate.net

In all three of the lower-temperature, ordered solid phases (II, III, and III'), the cyclohexanol molecules adopt a chair conformation with the hydroxyl group in an equatorial position. researchgate.netnih.gov This finding from diffraction studies contrasts with some earlier spectroscopic literature that had suggested the presence of axial conformers in the solid state. shu.ac.uknih.gov While the main ring conformation is consistent, the orientation of the hydrogen atom of the equatorial hydroxyl group can vary, adopting both in-plane and out-of-plane positions. iucr.orgnih.gov

The hydrogen-bonding motifs are distinct in each phase and are a key determinant of the crystal packing.

Phase II is characterized by a hydrogen-bonded tetrameric ring motif. researchgate.netnih.gov This planar four-membered ring is a common arrangement for secondary monoalcohols. researchgate.net

Phases III and III' are defined by the formation of hydrogen-bonded molecular chains. researchgate.netnih.gov In phase III', the chains have a threefold-helical nature, while in phase III they are described as wave-like. researchgate.netnih.gov

The table below summarizes the crystallographic data for the principal polymorphs of cyclohexanol.

PhaseTransition Temperature (from Phase I)Crystal SystemSpace GroupHydrogen-Bonding MotifStability
I298 K (Melting Point)Cubic (Plastic)Fm-3mOrientationally DisorderedStable above 265 K
II265 KTetragonalP-42₁cTetrameric RingStable
III~195 K (from supercooled I)MonoclinicPcWave-like ChainMetastable
III'~200 K (from supercooled I)MonoclinicP2₁/cThreefold-Helical ChainMetastable/Unstable

Advanced Applications of Cyclohexan D11 Ol in Chemical Synthesis and Research

Role as an Intermediate in Organic Synthesis

As a versatile synthetic intermediate, Cyclohexan-d11-ol provides a gateway to a variety of deuterated cyclohexane (B81311) derivatives. The presence of the hydroxyl group offers a reactive handle for numerous chemical transformations, enabling the introduction of the deuterated cyclohexyl moiety into more complex molecular frameworks.

This compound is a direct precursor to other important deuterated compounds like cyclohexanone-d10 (B56445) and deuterated cyclohexenes. The oxidation of this compound yields the corresponding ketone, which is a key building block in its own right. For instance, oxidation reactions can convert the alcohol functionality into a carbonyl group, providing access to cyclohexanone (B45756) derivatives. These ketones are useful intermediates in the pharmaceutical industry for producing various heterocyclic compounds. researchgate.net

Furthermore, dehydration of this compound can lead to the formation of deuterated cyclohexene (B86901) isotopologues. The ability to generate these specific deuterated alkenes is crucial for research in areas such as polymer chemistry and mechanistic studies of addition reactions. The synthesis of specific cyclohexene isotopomers from deuterated precursors is a key strategy for creating precisely labeled building blocks for pharmaceutical research. nih.gov

Table 1: Synthesis of Deuterated Derivatives from this compound

Starting MaterialReagent/ConditionProductDerivative Class
This compoundOxidation (e.g., PCC, Swern)Cyclohexanone-d10Ketone
This compoundDehydration (e.g., H₂SO₄, heat)Cyclohexene-d10Alkene

The primary utility of this compound in synthesis is its role as a deuterated building block. Isotope labeling is a critical technique in drug discovery and development, where it is used to enhance the metabolic stability of drug candidates or to serve as internal standards in pharmacokinetic studies. acs.orgx-chemrx.com By incorporating this compound into a synthetic route, researchers can introduce a stable, non-radioactive label into a target molecule.

A notable example is its use in the synthesis of deuterated analogues of the drug Cilostazol. google.com In a multi-step sequence, commercially available this compound is used as the starting material to construct the deuterated cyclohexyltetrazole portion of the final complex molecule. google.com This demonstrates its practical application in creating isotopically labeled versions of pharmacologically active compounds for research purposes. google.comarkat-usa.org

Table 2: Example of this compound in the Synthesis of a Labeled Complex Molecule

StepReactant 1Reactant 2Key TransformationProduct Intermediate
1This compound5-chlorovaleronitrileAcid-catalyzed reactionDeuterated amide
2Deuterated amidePhosphorus pentachlorideChlorinationChloro-intermediate
3Chloro-intermediateHydrazoic acidCyclizationDeuterated tetrazole chloride
4Deuterated tetrazole chloride3,4-dihydro-6-hydroxy-2(1H)-quinolinoneAlkylationDeuterated Cilostazol analogue
Source: Adapted from synthesis schemes involving deuterated precursors. google.com

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. uomus.edu.iqnih.gov this compound serves as a precursor for introducing a deuterated carbocyclic ring during the construction of these structures.

For example, in the synthesis of a deuterated tetrazole derivative, this compound is the source of the deuterated cyclohexyl group attached to the heterocyclic tetrazole ring. google.com The synthesis involves converting the alcohol into an intermediate that can undergo cyclization to form the five-membered nitrogen-containing ring. google.com The use of deuterated building blocks is a powerful strategy for creating labeled heterocyclic compounds, which can be used to study their metabolic fate and reaction mechanisms. acs.org

Tracer Studies in Chemical and Environmental Processes

The near-identical chemical behavior of deuterium (B1214612) and protium (B1232500) (the most common isotope of hydrogen) allows this compound to act as a tracer. By substituting the deuterated molecule for its non-deuterated counterpart, scientists can follow its path through complex systems. simsonpharma.com

Deuterium labeling is a powerful method for tracing molecular pathways and reactions. simsonpharma.com When this compound or its derivatives are introduced into a chemical or biological system, their progress and transformation can be monitored using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. arkat-usa.org This allows for the unambiguous identification of metabolites and degradation products.

For instance, deuterated compounds are frequently used to investigate metabolic pathways in biological systems, providing clear insights into the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals. In environmental science, such labeled compounds can be employed to track the degradation of pollutants and understand their behavior in ecosystems. The deuterium label serves as a distinct marker, differentiating the compound of interest from the background of other molecules. nih.gov

Table 3: Principles of Deuterium as an Isotopic Tracer

PrincipleDescriptionAnalytical TechniqueApplication Example
Isotopic Signature The higher mass of deuterium (D) compared to protium (H) creates a unique mass signature.Mass Spectrometry (MS)Identifying metabolites of a deuterated drug by their specific mass shift.
Magnetic Properties The different nuclear spin of deuterium allows it to be distinguished from protium.Nuclear Magnetic Resonance (NMR)Determining the specific site of a metabolic transformation on a molecule.
Minimal Isotope Effect The chemical reactivity of a D-labeled compound is very similar to its H-counterpart, ensuring it follows the same pathways.N/AStudying the natural degradation pathway of a pollutant in soil.
Source: Based on general principles of isotopic labeling. arkat-usa.orgsimsonpharma.comnih.gov

One of the most sophisticated applications of this compound is in the elucidation of reaction mechanisms. The substitution of deuterium for hydrogen can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). acs.org The KIE occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break.

By comparing the reaction rates of a deuterated compound like this compound with its non-deuterated analogue, researchers can determine whether a specific C-H bond is broken in the rate-determining step of the reaction. A significant KIE provides strong evidence for a particular mechanistic step. This technique is invaluable for understanding complex reaction networks, such as those in catalysis, atmospheric chemistry, and tribology, where multiple reaction pathways may be possible. scispace.comrsc.orgnih.govrsc.org Studies of cyclohexane isotopologues have been used to probe the mechanisms of oxidation reactions in aqueous solutions. ufz.de

Table 4: Application of Kinetic Isotope Effect (KIE) in Mechanistic Studies

ScenarioObservationMechanistic Implication
Primary KIE The reaction rate is significantly slower for the deuterated compound (kH/kD > 2).The C-H bond at the labeled position is broken during the rate-determining step of the reaction.
No Significant KIE The reaction rates for the deuterated and non-deuterated compounds are similar (kH/kD ≈ 1).The C-H bond at the labeled position is not broken in the rate-determining step.
Secondary KIE A small but measurable change in reaction rate is observed (kH/kD is slightly different from 1).The hybridization of the carbon atom at the labeled position changes during the rate-determining step, even though the C-H bond itself is not broken.
Source: Based on principles of the Kinetic Isotope Effect. acs.orgufz.de

Preparation of Internal Standards for Quantitative Analytical Chemistry

In the realm of quantitative analytical chemistry, the precision and accuracy of measurements are paramount. One of the most effective strategies to ensure reliable quantification is the use of an internal standard (IS). An internal standard is a compound of known concentration that is added to every sample, including calibrators and unknowns, before analysis. splendidlab.com The quantification is then based on the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte. splendidlab.com This method effectively corrects for variations that can occur during sample preparation, injection, and analysis. splendidlab.comjasco-global.com

Deuterated compounds, such as this compound, are highly valued as internal standards, particularly for mass spectrometry-based methods. google.com These stable isotope-labeled (SIL) internal standards are chemically almost identical to their non-deuterated counterparts (the analyte) but have a different mass due to the replacement of hydrogen atoms with deuterium. splendidlab.comfishersci.fi This similarity in chemical and physical properties ensures that the internal standard behaves nearly identically to the analyte during extraction and chromatography, while its different mass allows it to be distinguished by the detector. nebiolab.combioanalysis-zone.comresearchgate.net

Use in Chromatographic Techniques (e.g., GC-MS, HPLC)

The coupling of chromatographic techniques with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), is a cornerstone of modern quantitative analysis. In these applications, this compound serves as an ideal internal standard for the quantification of its non-deuterated analog, cyclohexanol (B46403), and related compounds. nih.gov

When a mixture containing the analyte and the internal standard (this compound) is injected into a chromatograph, both compounds travel through the column at nearly the same rate, resulting in very close retention times. nih.gov However, due to the mass difference, the mass spectrometer can detect them as distinct entities. population-protection.eu For instance, in a GC-MS analysis, the instrument can be set to monitor the specific mass-to-charge ratios (m/z) corresponding to cyclohexanol and this compound. population-protection.eu

The primary advantage of using a deuterated internal standard like this compound is its ability to compensate for analyte loss during sample workup and for fluctuations in instrument response. splendidlab.comnebiolab.com Any physical loss of the sample during extraction or injection will affect both the analyte and the internal standard equally, thus preserving the ratio of their signals. jasco-global.com Similarly, variations in the ionization efficiency within the mass spectrometer's source, a phenomenon known as the matrix effect, can suppress or enhance the signal. nih.gov Since the SIL internal standard is affected in the same way as the analyte, the ratio of their peak areas remains constant, leading to a more accurate quantification. bioanalysis-zone.comnih.gov

Table 1: Comparison of Internal Standard Methods in Chromatography

Feature External Standard Method Internal Standard Method (with Analog) Internal Standard Method (with SIL IS like this compound)
Principle Compares analyte response in the unknown to a calibration curve from standards. jasco-global.com Adds a chemically similar but distinct compound to all samples. jasco-global.com Adds a stable isotope-labeled version of the analyte to all samples. bioanalysis-zone.com
Correction for Injection Volume Error No Yes jasco-global.com Yes bioanalysis-zone.com
Correction for Sample Preparation Loss No Partially, depends on similarity. nih.gov Excellent, due to near-identical chemical properties. nebiolab.comresearchgate.net
Correction for Matrix Effects No Partially, depends on co-elution and ionization similarity. nih.gov Excellent, as it co-elutes and has nearly identical ionization behavior. nih.gov
Chromatographic Behavior N/A Similar, but retention time may differ significantly. jasco-global.com Nearly identical retention time, slight shifts possible. nih.gov

| Ideal For | Simple, clean matrices with high reproducibility. | When a SIL IS is unavailable or too costly. nih.gov | Complex matrices (e.g., biological fluids), high-throughput analysis, and when high accuracy is required. splendidlab.comnih.gov |

Improving Assay Robustness and Accuracy

The use of this compound as an internal standard significantly enhances the robustness and accuracy of analytical assays. splendidlab.com Robustness, the ability of an assay to remain unaffected by small variations in method parameters, is critical, especially in high-throughput environments like pharmaceutical drug development and forensic toxicology. bioanalysis-zone.comnih.gov

By effectively correcting for variability, deuterated internal standards reduce the rejection rate of analytical runs and increase confidence in the results. splendidlab.com For example, a study quantifying 30 pharmaceuticals and their metabolites in post-mortem blood and brain samples utilized deuterated analogs for each analyte. nih.gov The results demonstrated that this approach adequately corrected for inter-individual variability in matrix effects, leading to acceptable accuracy (80-118%) and precision (<19%) for the majority of the analytes. nih.gov

Accuracy is improved because the internal standard provides a direct measure of control for various stages of the analytical process. splendidlab.com Discrepancies can arise even with stable instrument responses if the analyte and a non-deuterated analog internal standard behave differently during sample extraction. nih.gov Switching to a deuterated internal standard can efficiently track differences in recovery, thereby improving accuracy. nih.gov The fundamental principle is that the ratio of the analyte to the deuterated internal standard remains constant from the moment it is added to the sample until detection, regardless of extraction inefficiencies or instrument fluctuations. nebiolab.com

Table 2: Research Findings on the Impact of Deuterated Internal Standards

Research Area Finding Reference
Bioanalytical Methods The use of deuterated internal standards improves assay robustness, increases throughput, and lowers rejection rates in LC-MS bioanalysis. splendidlab.com splendidlab.com
Forensic Toxicology A fully automated method for 30 drugs in blood and brain tissue showed acceptable accuracy and precision by using deuterated analogues to correct for matrix effects. nih.gov nih.gov
Method Development In cases where an analog IS failed to track analyte recovery due to pH changes during extraction, a deuterated IS improved accuracy by tracking the recovery difference efficiently. nih.gov nih.gov
LC-MS/MS Analysis Stable isotope-labeled internal standards are preferred because they share similar physicochemical properties with the analyte, which is crucial for minimizing ion suppression effects. researchgate.net researchgate.net

| General Quantitative Analysis | The internal standard method prevents errors from inconsistent injection volumes or solvent evaporation during preparation. jasco-global.com | jasco-global.com |

Deuterated Solvents in Advanced Spectroscopic Techniques

Beyond its role as an internal standard, the deuterated nature of this compound makes it and similar compounds valuable in advanced spectroscopic techniques, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy. fishersci.fi

In proton NMR (¹H NMR), the goal is to analyze the signals from the hydrogen nuclei (protons) of the analyte to elucidate its molecular structure. nobracat-isotopes.com If a standard, non-deuterated solvent is used, its abundant proton signals would overwhelm the much weaker signals from the dissolved analyte, rendering the spectrum useless. nobracat-isotopes.com Deuterated solvents, in which most hydrogen atoms have been replaced by deuterium (²H), are used to avoid this problem. fishersci.fi Since deuterium resonates at a different frequency from protons, it is "invisible" in a standard ¹H NMR experiment, providing a clean background for the analysis of the analyte. sparkl.me

While highly deuterated solvents like chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are most common, this compound can be used as a specialized solvent or co-solvent in NMR studies, particularly for non-polar reactions or when studying conformational analysis of cyclohexane derivatives. datahorizzonresearch.com The small, residual proton signals from the incompletely deuterated solvent are often used as a convenient internal reference for calibrating the chemical shift scale. nobracat-isotopes.com

The use of specifically deuterated compounds like this compound is also crucial for advanced NMR experiments that probe dynamic molecular processes. slideshare.netcaltech.edu For example, variable-temperature NMR studies can be used to measure the rates of conformational changes, such as the chair-chair interconversion in cyclohexane rings. slideshare.net Using a selectively deuterated molecule simplifies the complex spectra, making the analysis of these dynamic processes more tractable. caltech.edu

Table 3: Applications of Deuterated Compounds in Spectroscopy

Spectroscopic Technique Application of Deuterated Compound Role of this compound
Proton NMR (¹H NMR) Used as a solvent to eliminate large, interfering signals from solvent protons. nobracat-isotopes.commerckmillipore.com Can be used as a specialized deuterated solvent or co-solvent system for specific applications.
Carbon-13 NMR (¹³C NMR) Used as a solvent; deuterium decoupling simplifies spectra. Allows for clear observation of the carbon skeleton of dissolved analytes.
Dynamic NMR (DNMR) Used to study the kinetics of molecular processes like conformational changes by simplifying complex spectra. slideshare.net Can be used to study the chair-chair interconversion of the cyclohexane ring system. caltech.edu

| Kinetic Isotope Effect (KIE) Studies | The rate of reaction is compared between a deuterated and non-deuterated compound to investigate reaction mechanisms. | Can be used as a substrate to probe reaction mechanisms involving the cyclohexane ring. |

Future Directions and Emerging Research Avenues for Cyclohexan D11 Ol

Development of More Efficient and Regioselective Deuteration Methods

The synthesis of selectively deuterated compounds is crucial for their application in mechanistic studies and as internal standards. researchgate.net While methods exist for preparing deuterated molecules, there is a significant need for more cost-effective, efficient, and highly regioselective protocols. researchgate.netrsc.org Future research is focused on developing novel catalytic systems that can precisely control the position of deuterium (B1214612) incorporation in complex molecules like cyclohexanol (B46403).

A primary goal is the use of earth-abundant first-row transition metals as catalysts. rsc.org Recent studies have demonstrated the potential of manganese and iron pincer complexes to catalyze the deuteration of alcohols using deuterium oxide (D₂O) as both the deuterium source and solvent. rsc.org This approach is not only economically advantageous but also environmentally benign. rsc.org Depending on the metal center, different regioselectivities can be achieved. For instance, iron-based catalysts have shown high selectivity for deuteration at the α-position of primary alcohols, while manganese catalysts can facilitate deuteration at both the α and β positions. rsc.org

Further development in this area will likely involve:

Catalyst Design: Synthesizing new ligands and metal complexes to fine-tune catalytic activity and achieve even higher levels of regioselectivity for secondary alcohols like cyclohexanol.

Reaction Optimization: Exploring milder reaction conditions to improve functional group tolerance and reduce side reactions.

Expanding Substrate Scope: Applying these methods to a broader range of alcohols to create a diverse library of deuterated building blocks. nih.gov

Ruthenium-based catalysts have also proven effective for regioselective H/D exchange at the β-carbon position of alcohols, operating through an oxidation/modification/reduction sequence. nih.gov Similarly, iridium(III)-bipyridonate catalysts can achieve α-selective deuteration of alcohols with D₂O. rsc.org The continued exploration of second and third-row transition metal catalysts remains a valuable avenue of research.

Table 1: Comparison of Catalytic Systems for Regioselective Deuteration of Alcohols
Catalyst SystemDeuterium SourcePosition of DeuterationApplicable AlcoholsReference
Homogeneous Manganese Pincer ComplexesD₂Oα and β positionsPrimary and Secondary rsc.org
Homogeneous Iron Pincer ComplexesD₂OExclusively α positionPrimary rsc.org
[(p-cymene)RuCl₂]/ethanolamine/KOHD₂Oβ-carbon positionPrimary and Secondary nih.gov
Iridium(III)-bipyridonate ComplexesD₂Oα-selectivePrimary and Secondary rsc.org

Integration with Advanced Machine Learning and Artificial Intelligence for Mechanistic Prediction

The complexity of chemical reactions often makes it challenging to predict outcomes and understand underlying mechanisms through conventional methods alone. eurekalert.org The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize this field by providing powerful predictive tools. eurekalert.orgsemanticscholar.org For deuterated systems like Cyclohexan-d11-ol, AI can help decipher the subtle effects of isotopic substitution on reaction pathways.

Future research in this domain will focus on:

Predicting Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the products and selectivity of new transformations. eurekalert.orgarxiv.org This technology can be applied to predict how the presence of deuterium in this compound will influence its reactivity compared to its non-deuterated counterpart. eurekalert.org

Elucidating Reaction Mechanisms: AI algorithms can analyze reaction data to identify key intermediates and transition states, helping to build a more complete picture of the reaction mechanism. acs.org This is particularly useful for understanding kinetic isotope effects (KIEs), where ML can help correlate experimental data with theoretical models. digitellinc.com

Accelerating Catalyst Discovery: AI can screen virtual libraries of potential catalysts for deuteration reactions, identifying promising candidates for experimental validation and accelerating the development of more efficient synthetic methods.

Researchers are developing ML force fields that can efficiently generate a large number of trajectories for dynamic simulations, allowing for more accurate predictions of KIEs for reactions that are not well-described by classical rate theories. digitellinc.com Furthermore, "Δ²-learning" models are emerging that can predict high-level activation energies from low-level quantum chemistry calculations, offering a cost-effective way to characterize chemical reactions with high accuracy. rsc.org As these computational tools become more sophisticated, they will provide unprecedented insight into the behavior of deuterated molecules in chemical reactions. nih.gov

Exploration of Isotope Effects in Novel Reaction Systems

The kinetic isotope effect (KIE) is a fundamental tool for investigating reaction mechanisms, providing information about bond-breaking and bond-forming steps in the rate-determining stage of a reaction. chem-station.comwikipedia.orglibretexts.org Replacing hydrogen with deuterium in a molecule like cyclohexanol results in a C-D bond that is stronger than the corresponding C-H bond, leading to a slower reaction rate if this bond is cleaved in the rate-determining step. baranlab.org This phenomenon, known as a primary KIE, is a cornerstone of physical organic chemistry. princeton.edu

Future research will leverage this compound to probe the mechanisms of novel and complex reaction systems. This includes:

C-H Bond Functionalization: These reactions are fundamental in organic synthesis, and understanding their mechanisms is crucial for developing new synthetic methods. escholarship.org KIE studies with this compound can provide critical insights into the nature of the transition states in these reactions. escholarship.org

Enzymatic Reactions: KIEs are extensively used to elucidate the mechanisms of enzyme-catalyzed reactions. nih.govscispace.com this compound can be used as a probe to study the mechanisms of enzymes that metabolize cyclic alcohols, such as cytochrome P450s. nih.gov

Proton-Coupled Electron Transfer (PCET): PCET reactions are vital in many chemical and biological processes. Isotope-dependent studies can help dissect the kinetics of these reactions, providing a deeper understanding of the interplay between proton and electron transfer. bioengineer.org

The quantitative analysis of KIEs in complex, multi-step reactions remains a challenge. acs.org New theoretical frameworks, such as the degree of rate control (DRC) method, offer a more powerful way to interpret and predict KIEs by considering the energetic contributions of all kinetically relevant species in the mechanism, not just the rate-determining step. acs.orgresearchgate.net Applying these advanced models to experimental data from reactions involving this compound will lead to a more nuanced understanding of reaction mechanisms.

Table 2: Types of Kinetic Isotope Effects (KIEs) and Their Mechanistic Implications
Type of KIEDescriptionTypical kH/kD ValueMechanistic Insight
Primary KIEIsotopic substitution at the bond being broken/formed in the rate-determining step.> 2 (typically 6-10 for C-H/C-D)Indicates the bond to the isotope is cleaved in the rate-determining step. wikipedia.orgfiveable.me
Secondary KIEIsotopic substitution at a position not directly involved in bond breaking/formation.Close to 1 (e.g., 0.7-1.5)Provides information about changes in hybridization or steric environment at the transition state. wikipedia.orglibretexts.org
Inverse KIEThe heavier isotope reacts faster than the lighter isotope.< 1Can indicate a change in hybridization from sp² to sp³ or the formation of a more sterically crowded transition state. fiveable.menih.gov

Advancements in In Situ Spectroscopic Monitoring of Deuterated Reactions

The ability to monitor chemical reactions in real-time provides invaluable data on reaction kinetics, intermediates, and mechanisms. rsc.org In situ spectroscopic techniques are particularly powerful for studying reactions involving deuterated species, as the isotopic label can provide a unique spectroscopic handle.

Emerging research in this area is focused on enhancing the capabilities and applications of various spectroscopic methods:

FlowNMR Spectroscopy: High-resolution FlowNMR allows for the non-invasive, real-time monitoring of species concentrations under actual reaction conditions. rsc.org This is a powerful tool for determining reaction kinetics and elucidating mechanisms. While the cost of deuterated solvents can be a limitation for flow experiments, the study of deuterated substrates like this compound in non-deuterated solvents is a key application. rsc.org

FTIR and Raman Spectroscopy: Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman are highly sensitive to isotopic substitution. rsc.orgspectroscopyonline.com The C-D bond has a characteristic vibrational frequency that is distinct from the C-H bond, allowing for clear and unambiguous monitoring of the deuterated species throughout a reaction. rsc.org Portable FTIR systems are being developed for on-line, in situ determination of deuterium content, which can be adapted for reaction monitoring. rsc.orgrsc.org

Mass Spectrometry: Techniques like Probe Electrospray Ionization (PESI) combined with mass spectrometry enable the rapid, real-time monitoring of changes in the molecular weight of reaction components without the need for chromatography. shimadzu.com This is ideal for tracking the conversion of reactants to products in deuteration reactions.

These advanced analytical techniques provide a dynamic window into chemical transformations. spectroscopyonline.com By applying them to reactions involving this compound, researchers can directly observe the formation and consumption of deuterated intermediates, measure kinetic isotope effects with high precision, and validate mechanistic hypotheses generated by computational models.

Q & A

Q. What are the recommended methods for synthesizing cyclohexan-d11-ol with high isotopic purity?

this compound is typically synthesized via catalytic deuteration of cyclohexanol precursors using deuterium gas (D₂) in the presence of metal catalysts like platinum or nickel. Isotopic enrichment (98 atom % D) is achieved by repeated exchange reactions under controlled conditions to replace protium (¹H) with deuterium (²H) at specific carbon positions . For lab-scale synthesis, researchers often employ deuterated solvents (e.g., D₂O) to minimize isotopic dilution during purification.

Q. How can researchers confirm the deuteration level and purity of this compound?

Isotopic purity is verified using:

  • Mass Spectrometry (MS): High-resolution MS detects the molecular ion peak at m/z 111.23 (C₆D₁¹OH), with deviations <1% indicating impurities .
  • Nuclear Magnetic Resonance (NMR): ¹H NMR shows absence of protium signals in the deuterated positions, while ²H NMR quantifies deuteration efficiency .
  • Isotopic Ratio Analysis: Combustion followed by isotope-ratio mass spectrometry (IRMS) provides precise D/H ratios .

Q. What are the key solubility characteristics of this compound in common organic solvents?

this compound exhibits solubility similar to non-deuterated cyclohexanol but with slight differences due to isotopic mass effects. It is moderately soluble in polar solvents (e.g., ethanol, acetone) and sparingly soluble in water (solubility decreases at higher temperatures). Solvent deuteration (e.g., DMSO-d₆) is recommended for NMR studies to avoid signal overlap .

Advanced Research Questions

Q. How does deuteration of cyclohexanol (to this compound) influence its thermodynamic properties in reaction mechanisms?

Deuteration alters bond dissociation energies and activation barriers due to the kinetic isotope effect (KIE). For example:

  • C-O Bond Cleavage: The energy barrier for C-D bond cleavage is ~1–2 kcal/mol higher than C-H, slowing acid-catalyzed dehydration reactions .
  • Thermodynamic Stability: this compound has a marginally higher boiling point (ΔT ≈ 0.5–1°C) compared to cyclohexanol due to increased molecular mass .

Q. What experimental strategies mitigate isotopic exchange issues when using this compound in acid-catalyzed reactions?

To prevent undesired H/D exchange:

  • Use anhydrous conditions (e.g., molecular sieves) to minimize protic contaminants.
  • Select non-protic solvents (e.g., CDCl₃) and avoid Brønsted acids that promote exchange.
  • Monitor reaction progress via in-situ ²H NMR to detect exchange intermediates .

Q. How can kinetic isotope effects (KIEs) be quantified in reactions involving this compound?

KIEs are measured by comparing reaction rates (k₁/k₂) of deuterated vs. non-deuterated compounds under identical conditions. For example:

  • Dehydration Reactions: this compound shows a KIE of ~2–3 in acid-catalyzed elimination, reflecting slower C-D bond cleavage .
  • Oxidation Studies: Competitive experiments with cyclohexanol/cyclohexan-d11-ol mixtures analyzed via GC-MS reveal deuteration-dependent selectivity .

Q. What contradictions can arise in NMR data interpretation between cyclohexanol and this compound?

  • Signal Splitting: Residual protium in partially deuterated samples causes splitting in ¹H NMR, complicating integration.
  • Relaxation Times: ²H nuclei have longer relaxation times, requiring adjusted acquisition parameters in dynamic NMR studies .
  • Solvent Artifacts: Improperly deuterated solvents (e.g., CDCl₃ with residual HCl) may catalyze H/D exchange, distorting peak assignments .

Q. In mechanistic studies, how does this compound serve as a tracer for hydrogen/deuterium migration?

this compound is used to track hydrogen migration in:

  • Carbocation Rearrangements: Deuterium labeling at specific positions (e.g., C-1) reveals hydride shifts via ²H NMR .
  • Radical Reactions: EPR spectroscopy combined with MS detects deuterium redistribution in radical intermediates .

Q. What are the best practices for handling and storing this compound to maintain isotopic integrity?

  • Storage: Keep in sealed, argon-purged containers at –20°C to prevent moisture absorption and isotopic exchange.
  • Handling: Use glass syringes (not plastic) to avoid leaching of protiated contaminants.
  • Quality Control: Regularly verify deuteration levels via MS and discard samples showing >2% protium contamination .

Q. How do solvent deuteration levels affect the reactivity of this compound in organometallic reactions?

Solvent deuteration (e.g., THF-d₈ vs. THF) influences reaction kinetics and equilibria:

  • Grignard Reactions: Deuterated solvents slow protonolysis, favoring alternative pathways (e.g., β-hydride elimination).
  • Catalytic Hydrogenation: D₂ gas with this compound enhances deuteration efficiency but requires Pt/C or Pd/D catalysts .

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